Methyl 4-[3,9-dioxo-2-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-[3,9-dioxo-2-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyridine ring, a chromeno-pyrrol moiety, and a benzoate ester group. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3,9-dioxo-2-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common method involves the condensation of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions . The reaction mixture is then concentrated under vacuum and recrystallized from ethanol to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3,9-dioxo-2-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different pharmacological properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
Methyl 4-[3,9-dioxo-2-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[3,9-dioxo-2-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation . The compound may also interact with cellular signaling pathways, influencing cell proliferation, apoptosis, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid: Used in the preparation of derivatives with antileukemia activity.
(4aS,4bR,10bS,12aS)-12a-methyl-1,3-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,4,4a,4b,5,6,10b,11,12,12a-dodecahydronaphtho[2,1-f]isoquinolin-8-yl sulfamate: Known for its interactions with carbonic anhydrase and potential therapeutic applications.
Uniqueness
Methyl 4-[3,9-dioxo-2-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H18N2O5 |
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Molecular Weight |
426.4 g/mol |
IUPAC Name |
methyl 4-[3,9-dioxo-2-(pyridin-4-ylmethyl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C25H18N2O5/c1-31-25(30)17-8-6-16(7-9-17)21-20-22(28)18-4-2-3-5-19(18)32-23(20)24(29)27(21)14-15-10-12-26-13-11-15/h2-13,21H,14H2,1H3 |
InChI Key |
KJDFUSFERFAAIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=NC=C4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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